molecular formula C13H21NO3S B14940766 4-methoxy-N,N-dipropylbenzenesulfonamide

4-methoxy-N,N-dipropylbenzenesulfonamide

Cat. No.: B14940766
M. Wt: 271.38 g/mol
InChI Key: DVCUIDDJBLKLQW-UHFFFAOYSA-N
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Description

4-Methoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at the para position and two n-propyl groups on the nitrogen atom. Its molecular formula is C₁₃H₂₁NO₃S, with a molecular weight of 271.38 g/mol (calculated) . The compound is commercially available (e.g., Alinda Chemical SC: IBS-L0136580) and has applications in organic synthesis and pharmaceutical research, particularly as a precursor or intermediate in the development of bioactive molecules .

Key structural features include:

  • Sulfonamide group (-SO₂N): Provides hydrogen-bonding capacity and influences solubility.
  • Methoxy group (-OCH₃): Enhances electron density on the aromatic ring, affecting reactivity and interactions with biological targets.
  • N,N-dipropyl substituents: Increase lipophilicity, impacting membrane permeability and metabolic stability.

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

4-methoxy-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-4-10-14(11-5-2)18(15,16)13-8-6-12(17-3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

InChI Key

DVCUIDDJBLKLQW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,N-dipropylbenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-hydroxy-N,N-dipropylbenzenesulfonamide.

    Reduction: N,N-dipropylbenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the substituent used.

Scientific Research Applications

4-methoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the sulfonamide moiety play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -SO₂N(Pr)₂, -OCH₃ (para) C₁₃H₂₁NO₃S 271.38 Intermediate in drug synthesis
4-Methyl-N,N-dipropylbenzenesulfonamide -SO₂N(Pr)₂, -CH₃ (para) C₁₃H₂₁NO₂S 255.38 Higher lipophilicity; used in catalysis
N,N-Dipropylbenzenesulfonamide -SO₂N(Pr)₂ C₁₂H₁₉NO₂S 241.35 Parent compound; lower reactivity
4-Methoxy-N,N-dimethylbenzenesulfonamide -SO₂N(Me)₂, -OCH₃ (para) C₉H₁₃NO₃S 215.27 Reduced steric bulk; higher solubility
2,5-Dimethoxy-N,N-dipropylbenzenesulfonamide -SO₂N(Pr)₂, -OCH₃ (2,5-positions) C₁₄H₂₃NO₄S 325.40 Enhanced electronic effects; antiviral studies

Substituent Effects

Methoxy vs. Methyl Groups

Replacing the methyl group in 4-methyl-N,N-dipropylbenzenesulfonamide with a methoxy group increases polarity due to the electron-donating -OCH₃ group.

Alkyl Chain Length (Propyl vs. Ethyl/Isopropyl)

  • N,N-Diethyl analogues (e.g., N,N-diethyl-3-amino-4-methoxybenzenesulfonamide) exhibit shorter alkyl chains, reducing lipophilicity and metabolic stability compared to dipropyl derivatives .

Biological Activity

4-Methoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H19NO3S
  • Molecular Weight : 273.36 g/mol
  • IUPAC Name : this compound

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other benzenesulfonamide derivatives, it may bind to the colchicine site on tubulin, disrupting microtubule formation which is crucial for cell division .
  • Inhibition of STAT3 Phosphorylation : It has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation, thereby affecting cancer cell growth .

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • IC50 Values : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines:
    • A549 (lung cancer): IC50 = 1.35 μM
    • MDA-MB-231 (breast cancer): IC50 = 2.85 μM
    • HCT-116 (colon cancer): IC50 = 3.04 μM .

These values indicate a strong inhibitory effect on tumor cell proliferation, suggesting its utility in cancer therapy.

Comparison with Other Compounds

The biological activity of this compound can be compared with other similar sulfonamide compounds:

CompoundTargetIC50 Value (μM)Comments
This compoundTubulin/STAT31.35 - 3.04Dual-target inhibitor
DL14Tubulin/STAT30.83 (tubulin)Stronger single-target inhibitor
TG03STAT3Not specifiedEffective against STAT3

Study on Dual-Target Inhibition

A study conducted on a series of sulfonamide derivatives, including this compound, focused on their ability to target both tubulin and STAT3 pathways. The findings indicated that compounds like DL14 showed dual inhibitory effects, which were superior in terms of overall antitumor efficacy compared to single-target inhibitors .

In Vivo Efficacy

Further investigations into in vivo models demonstrated that treatment with this compound resulted in over 80% inhibition of tumor growth in xenograft models. This highlights its potential as a viable therapeutic option for cancer treatment .

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